(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate
Description
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-14(11(2)18-20-16(19)13-8-9-13)21-15(17-10)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAUGWJAFDYGJM-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3CC3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
For instance, the reaction mechanism of thiazole compounds often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, leading to the formation of an intermediate, which subsequently dehydrates to the corresponding thiazole.
Biochemical Pathways
Thiazole compounds can activate or inhibit various biochemical pathways. For instance, some thiazole compounds have been found to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response. .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with.
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects, toxic effects at high doses, and other dose-dependent effects.
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.
Biological Activity
(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole ring in the compound is known to enhance the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains. A study demonstrated that compounds containing thiazole exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study on breast cancer cells indicated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, demonstrating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is particularly effective in binding to enzyme active sites, thereby inhibiting their function and altering metabolic pathways within the cell. This mechanism is critical in both antimicrobial and anticancer activities.
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the effectiveness of various thiazole derivatives against resistant strains of bacteria. The results indicated that this compound showed a notable reduction in bacterial load in treated subjects compared to control groups .
- Cancer Cell Line Studies : In another study focusing on lung cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and proliferation rates. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, further supporting its potential as an anticancer therapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Structure
The synthesis of (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate involves multiple steps, with reaction conditions such as temperature, solvent choice, and reaction time being crucial for optimizing yield and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the product formation.
The molecular structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, represented by a molecular formula. The molar mass of the compound is approximately 288.36 g/mol.
Potential Applications
This compound has potential applications in drug development and organic synthesis. Compounds containing thiazole rings often exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for this compound. The thiazole moiety may enhance binding affinity through π-stacking interactions or hydrogen bonding. This compound can participate in various chemical reactions due to its functional groups, and these reactions often require careful control of pH and temperature to prevent side reactions. Analytical techniques like high-performance liquid chromatography are used to analyze reaction mixtures. The mechanism of action may involve interactions with biological targets such as enzymes or receptors due to its structural features.
Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Regulators
Cyclopropane derivatives, including cyclopropanecarboxylic acids, have been recognized as innovative regulators in ethylene biosynthesis . In silico analyses of interactions between newly synthesized (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid and the 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) enzyme of Arabidopsis thaliana have been conducted for preliminary assessment of bioactivity . Molecular docking results demonstrated that both 1S,2R and 1R,2S isoforms of (E)-1-chloro-2-phenyl-cyclopropane-1-carboxylic acid have higher binding constant values .
1-Phenylcyclopropane Carboxamide Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- The ester group in the target compound may enhance solubility compared to carboxamide derivatives (e.g., compound 74) but reduce stability under basic conditions.
Research Findings and Data Tables
Table 1: Key Differences Between Cyclopropane Derivatives
Notes and Limitations
- Direct pharmacological data for the target compound is absent in the evidence; comparisons rely on structural analogs.
- Contradictions exist in applications: cyclopropane-carboxylates in and are pharmaceutical, while highlights agricultural uses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Begin with the condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde with a cyclopropanecarboxylate hydrazine derivative under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
- Step 2 : Optimize reaction temperature (typically 70–90°C) and solvent (ethanol or 1,4-dioxane) to enhance yield. Catalytic triethylamine (0.5–1.0 eq.) can accelerate the reaction .
- Step 3 : Purify via recrystallization using ethanol or ethyl acetate/hexane mixtures. Monitor purity by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm via elemental analysis (CHNS) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the (E)-configuration of the hydrazone bond (characteristic imine proton at δ 8.2–8.5 ppm) and cyclopropane ring protons (δ 1.2–1.5 ppm) .
- IR : Identify the C=O stretch (~1700 cm) of the cyclopropanecarboxylate and the C=N stretch (~1600 cm) of the thiazole ring .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL .
Advanced Research Questions
Q. How can computational chemistry tools like DFT and wavefunction analysis elucidate electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Use Gaussian or ORCA software .
- Wavefunction Analysis : Employ Multiwfn to calculate electron localization function (ELF) and bond order analysis, identifying regions of high electron density (e.g., thiazole ring) for reactivity predictions .
- Docking Studies : Perform molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes), using the compound's optimized geometry and charge distribution .
Q. What strategies resolve discrepancies in crystallographic data from different refinement software (e.g., SHELXL vs. OLEX2)?
- Methodological Answer :
- Validation Metrics : Cross-check residual factors (R1, wR2) and goodness-of-fit (GOF). SHELXL typically provides robust refinement for small molecules, but OLEX2 may offer better GUI-driven validation .
- Twinned Data : For twinned crystals, use SHELXL's TWIN/BASF commands to refine twin fractions. Compare results with PLATON’s TwinRotMat to confirm consistency .
- Thermal Parameters : Ensure anisotropic displacement parameters (ADPs) are physically reasonable. Use ORTEP-3 to visualize thermal ellipsoids and detect overfitting .
Q. How can reaction mechanisms for cyclopropane ring formation be validated experimentally and computationally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., diazo compounds).
- Isotope Labeling : Use C-labeled precursors to trace cyclopropane carbon origins via C NMR .
- Computational Modeling : Simulate the transition state (TS) of ring closure using QM/MM methods (e.g., Gaussian + AMBER). Compare activation energies with experimental Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
